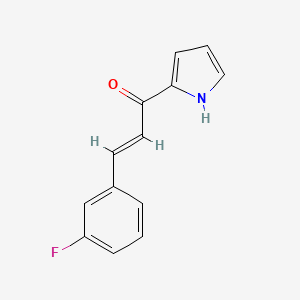
(E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, also known as EFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. EFPP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 249.25 g/mol.
Scientific Research Applications
Synthesis and Odor Characteristics
A study by Hu et al. (2022) focused on the synthesis of N-substituted pyrrolyl chalcones, including (E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one. This compound was generated through a novel approach converting N-substituted acetylpyrroles and primary alcohols into pyrrolyl chalcones. The odor properties of these compounds, significantly different from their precursors, were examined using gas chromatography-mass spectrometry-olfactometry. The study highlighted the potential use of these compounds in flavor and bioactive molecule production. Additionally, the thermal stability of these compounds was confirmed through thermogravimetry analysis (Hu et al., 2022).
Biological Activity and Molecular Docking
The same study by Hu et al. (2022) also explored the biological activity of various pyrrolyl chalcones. The compound (E)-3-(3-fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one, a variant of the main compound , showed excellent inhibitory activity against R. solani. Molecular docking with succinate dehydrogenase (SDH) was performed to analyze the interactions between the molecules and the SDH protein, indicating potential applications in biological research and pharmaceuticals (Hu et al., 2022).
Spectroscopic Analysis and Molecular Structure
Najiya et al. (2014) reported on the synthesis of a similar compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, by reacting specific acetophenone and benzaldehyde derivatives. The compound's structure was confirmed by IR and X-ray diffraction studies. Vibrational wavenumbers were calculated using HF and DFT methods, with a focus on hyper-conjugative interaction and charge delocalization. The study also found the compound's first hyperpolarizability to be significant compared to standard NLO materials, indicating potential applications in nonlinear optics (Najiya et al., 2014).
Photophysical Properties
Kumari et al. (2017) investigated the absorption and fluorescence characteristics of similar chalcone derivatives in various solvents. The study revealed significant solvatochromic effects on the absorption and fluorescence spectra, suggesting potential applications in photophysical research and possibly in the development of optical materials (Kumari et al., 2017).
Electromagnetic Properties and Conducting Polymers
Arslan et al. (2007) synthesized 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, a compound structurally similar to (E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, and investigated its electrochromic properties. The study suggests potential applications in developing electrochromic devices, which change color in response to electric fields, indicating relevance in electronic and display technologies (Arslan et al., 2007).
properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-4-1-3-10(9-11)6-7-13(16)12-5-2-8-15-12/h1-9,15H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJMDYKTDTNPG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2772023.png)
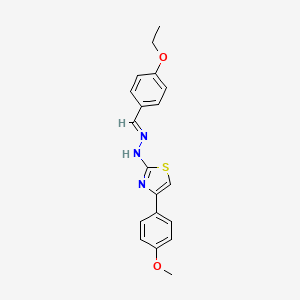
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2772025.png)
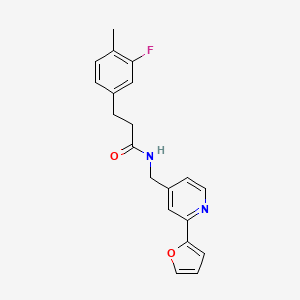
![[(2S,4S)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2772029.png)
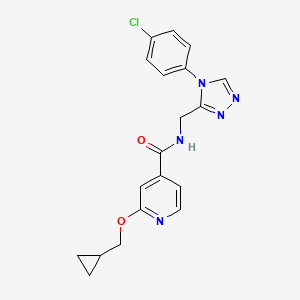
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide](/img/structure/B2772033.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2772035.png)

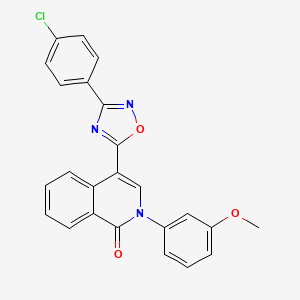
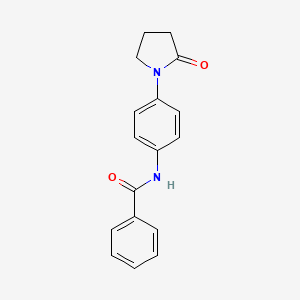
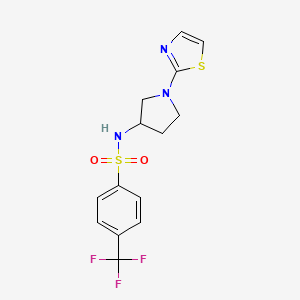
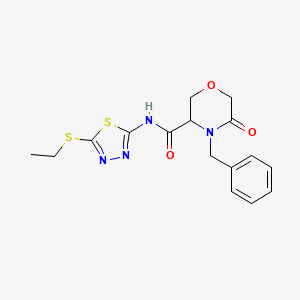
![2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2772046.png)